molecular formula C18H18ClNO3 B044983 N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid CAS No. 121488-61-7

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid

Cat. No. B044983
M. Wt: 331.8 g/mol
InChI Key: LWCWFBHLGMHSQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For example, the synthesis of a similar compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . The products are obtained in good yields and are characterized by spectral analyses .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : It's utilized in synthesizing heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which have potential applications in pharmaceuticals and organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

  • Preparation of Tetrahydropyrazinones : The compound is used to prepare 1,2,3,6-tetrahydropyrazinones and their derivatives, important in various chemical processes (Reznikova, Tikhonov, & Volodarskii, 1986).

  • Conformational Analysis : N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile, a related compound, is used for studying the conformational analysis of the N-3-cyano-prop-2-enyl chain (Rodríguez & Canoira, 1994).

  • Anti-inflammatory Activity : Derivatives exhibit moderate to excellent anti-inflammatory activity, which is crucial for developing new medicinal drugs (Nakhostin et al., 2016).

  • Antibacterial and Enzyme Inhibition : Synthesized derivatives are potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

  • Antimicrobial Activity : Certain derivatives show good antimicrobial activity compared to standard drugs, highlighting their potential as therapeutic agents (Patel & Shaikh, 2011).

  • Antioxidant Properties : Some synthesized compounds exhibit considerable antioxidant activity, which is vital in preventing oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWFBHLGMHSQM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid

CAS RN

121488-61-7
Record name BW A879C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121488617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Reactant of Route 2
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Reactant of Route 3
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Reactant of Route 4
Reactant of Route 4
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Reactant of Route 5
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Reactant of Route 6
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid

Citations

For This Compound
1
Citations
PM Woollard, JA Salmon, AD Padfield - Journal of Chromatography B …, 1991 - Elsevier
Two potential anti-asthmatic α-methylacetohydroxamic acids, compound I and compound II were metabolised to two major products (metabolite 1 and metabolite 2) after oral dosing to …
Number of citations: 4 www.sciencedirect.com

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